molecular formula C12H11ClO3 B175924 ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate CAS No. 15725-22-1

ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate

Cat. No. B175924
CAS RN: 15725-22-1
M. Wt: 252.69 g/mol
InChI Key: QXQWIOZONGXWQO-FLIBITNWSA-N
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Description

Ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate, also known as ethyl cinnamate, is a chemical compound commonly used in the fragrance and flavor industry. However, it also has significant potential in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate cinnamate is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, and the modulation of signaling pathways involved in cell growth and survival.

Biochemical And Physiological Effects

Ethyl cinnamate has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are known to contribute to the development of various diseases. It has also been shown to have antitumor activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to have neuroprotective and anti-diabetic effects.

Advantages And Limitations For Lab Experiments

One advantage of using ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate cinnamate in lab experiments is its availability and affordability. It can be easily synthesized and purchased in large quantities. Additionally, it has low toxicity and is considered safe for use in laboratory experiments. However, one limitation is its solubility in water, which can make it difficult to use in aqueous-based experiments.

Future Directions

There are several potential future directions for the use of ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate cinnamate in scientific research. One area of interest is its potential use in the development of new drugs and therapies for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects. Further research is also needed to optimize its synthesis method and to improve its solubility in water for use in aqueous-based experiments.
Conclusion:
In conclusion, ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate cinnamate is a promising compound with significant potential in scientific research. Its unique properties make it a candidate for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and to identify potential side effects. However, its availability and affordability make it an attractive option for use in laboratory experiments.

Synthesis Methods

Ethyl cinnamate can be synthesized through the reaction of cinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid. This process results in the formation of ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate cinnamate and water. The reaction can be further optimized by adjusting the reaction conditions, such as temperature and pressure, to increase the yield of the product.

Scientific Research Applications

Ethyl cinnamate has been studied in various scientific research fields due to its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to have neuroprotective and anti-diabetic effects. These properties make it a promising candidate for the development of new drugs and therapies.

properties

CAS RN

15725-22-1

Product Name

ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate

Molecular Formula

C12H11ClO3

Molecular Weight

252.69 g/mol

IUPAC Name

ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C13H13ClO3/c1-3-17-13(16)11(9(2)15)8-10-6-4-5-7-12(10)14/h4-8H,3H2,1-2H3/b11-8-

InChI Key

QXQWIOZONGXWQO-FLIBITNWSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=CC=C1Cl)/C(=O)C

SMILES

CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)C

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)C

Other CAS RN

15725-22-1

synonyms

(Z)-Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate

Origin of Product

United States

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